Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-

Description

Historical Context of Nucleoside Analog Development

The journey of nucleoside analogs began with the recognition that subtle modifications to the natural building blocks of DNA and RNA could lead to profound biological effects. These synthetic compounds, which mimic natural nucleosides, can be incorporated into growing nucleic acid chains or interact with enzymes involved in nucleic acid synthesis, thereby disrupting these fundamental cellular processes. This concept has been particularly fruitful in the development of antiviral and anticancer agents.

Early modifications focused on altering the sugar moiety or the nucleobase. A significant breakthrough was the development of 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond, leading to chain termination during DNA or RNA synthesis. This mechanism proved to be a critical strategy in the fight against retroviruses like HIV.

Significance of Fluorinated Nucleosides in Contemporary Research

The introduction of fluorine into nucleoside analogs has been a pivotal advancement in the field. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the therapeutic potential of a molecule. scirp.org Fluorination can improve a compound's metabolic stability by protecting it from enzymatic degradation, increase its binding affinity to target enzymes, and alter its electronic properties to modulate its biological activity. nih.gov

The strategic placement of fluorine on the sugar ring or the nucleobase has led to the development of a number of successful therapeutic agents. nih.gov For instance, the presence of a fluorine atom can influence the conformation of the sugar ring, which in turn affects how the analog is recognized by viral or cellular enzymes. This has been a key strategy in designing selective inhibitors of viral polymerases.

Overview of Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- as a Research Compound

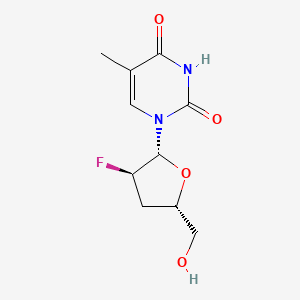

Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, also known as 2',3'-Dideoxy-2'-fluoro-5-methyluridine, is a synthetic nucleoside analog that embodies several key features of modern medicinal chemistry. Its structure combines the chain-terminating potential of a dideoxy scaffold with the modulating effects of a fluorine atom at the 2' position and a methyl group at the 5-position of the uracil (B121893) base.

While extensive, dedicated research on this specific compound is not widely available in public literature, its structural motifs suggest it is a compound of interest for researchers investigating novel antiviral or anticancer agents. The combination of a 2'-fluoro group and a 5-methyl group on a dideoxyuridine framework points towards a molecule designed to interact with specific enzymes, likely polymerases or nucleoside-metabolizing enzymes.

The table below outlines the key structural features of this research compound.

| Feature | Description | Potential Impact |

| Backbone | 2',3'-dideoxyribose | Lacks the 3'-hydroxyl group, preventing phosphodiester bond formation and leading to chain termination of growing nucleic acid strands. |

| Fluorination | 2'-fluoro substitution | Enhances metabolic stability, influences sugar pucker, and can increase binding affinity to target enzymes. |

| Nucleobase | 5-methyluracil (Thymine analog) | The methyl group can affect recognition by enzymes that process thymidine (B127349) or uridine. |

Scope and Objectives of Academic Inquiry into 2',3'-Dideoxy-2'-fluoro-5-methyluridine

The academic inquiry into a compound like Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- would likely be multifaceted. The primary objectives of such research would be to:

Elucidate its biological activity: Researchers would aim to determine if the compound exhibits antiviral, anticancer, or other significant biological effects. This would involve screening the compound against a panel of viruses and cancer cell lines.

Determine its mechanism of action: A key objective would be to understand how the compound exerts its biological effects. This could involve studies to see if it acts as a chain terminator of DNA or RNA synthesis, or if it inhibits specific enzymes.

Evaluate its metabolic fate: Understanding how the compound is metabolized in cells is crucial. This includes determining if it is phosphorylated to its active triphosphate form and how it is eventually broken down and cleared.

The following table summarizes the likely research focus for this compound based on its structural characteristics and the known activities of similar molecules.

| Research Area | Specific Objectives |

| Antiviral Research | - Screening against a broad range of DNA and RNA viruses. - Determining the effective concentration (EC50) against susceptible viruses. - Investigating its effect on viral polymerases. |

| Anticancer Research | - Assessing its cytotoxicity against various cancer cell lines. - Investigating its ability to induce apoptosis or cell cycle arrest. - Studying its interaction with key enzymes in nucleotide metabolism, such as thymidylate synthase. |

| Biochemical Studies | - Investigating its phosphorylation by cellular kinases. - Determining its stability in biological matrices. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121353-93-3 |

|---|---|

Molecular Formula |

C10H13FN2O4 |

Molecular Weight |

244.22 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1 |

InChI Key |

NPHYUIHLLMXOFR-LKEWCRSYSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |

Origin of Product |

United States |

Synthetic Methodologies for Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl and Its Analogs

General Synthetic Approaches to 2'-Deoxy-2'-fluoronucleosides

The synthesis of 2'-deoxy-2'-fluoronucleosides is generally accomplished through two primary strategies: the convergent approach and the divergent approach. nih.govmdpi.com

Convergent Synthesis: This is the most common strategy, involving the separate synthesis of a fluorinated sugar moiety and a nucleobase, which are then coupled together in a glycosylation reaction. nih.govmdpi.com This method allows for greater flexibility and the creation of a variety of analogs by pairing different sugars and bases. mdpi.com A significant challenge in this approach is achieving the desired β-anomeric selectivity during the glycosylation step. nih.gov

Divergent Synthesis: This approach involves the direct fluorination of a pre-existing nucleoside. mdpi.com While this method is more linear and can preserve the stereochemistry of the starting material, it can be limited by low yields and the harsh conditions required for fluorination, which may not be compatible with sensitive functional groups on the nucleoside. nih.govmdpi.com

Fluorination itself can be categorized as either nucleophilic or electrophilic. numberanalytics.com

Nucleophilic Fluorination: This involves the displacement of a good leaving group (like a triflate or tosylate) on the sugar ring with a fluoride (B91410) ion source, such as diethylaminosulfur trifluoride (DAST) or potassium fluoride. mdpi.comnumberanalytics.com This SN2 reaction typically results in an inversion of stereochemistry.

Electrophilic Fluorination: This method uses reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to deliver an electrophilic fluorine atom to an electron-rich center, such as a glycal or an enol ether of the sugar. mdpi.combohrium.comnih.govresearchgate.net

Specific Synthetic Pathways for Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl-

The synthesis of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- requires the construction of a 2,3-dideoxy-2-fluororibofuranose sugar and its subsequent coupling with thymine (B56734) (5-methyluracil).

Achieving the correct stereochemistry at the C2' position is critical for the biological activity of the target molecule. A common strategy involves the fluorination of a suitably protected arabinonucleoside. For instance, the fluorination of 2,2'-anhydrouridine (B559692) derivatives is a direct method to introduce a 2'-α-fluoro group. nih.gov Another versatile method is the deoxyfluorination of a 2'-hydroxyl group with a reagent like DAST, which proceeds with inversion of configuration. nih.govnih.gov

Electrophilic fluorination of glycals has also been developed as a diastereoselective method for creating syn-2'-deoxy-2'-fluoronucleosides. bohrium.comnih.govresearchgate.net This strategy can provide a stable, crystalline fluorinated sugar intermediate that can then be used in glycosylation reactions. bohrium.comnih.govresearchgate.net

| Fluorination Reagent | Type | Common Application |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Deoxyfluorination of hydroxyl groups. nih.govnih.gov |

| N-fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of glycals and other electron-rich species. bohrium.comacs.org |

| Selectfluor | Electrophilic | Fluorination of electron-rich sugar moieties and heterocyclic rings. mdpi.com |

The formation of the N-glycosidic bond between the fluorinated sugar and the thymine base is a pivotal step. The Vorbrüggen glycosylation is a widely used method, which involves the reaction of a silylated nucleobase with a protected sugar donor, typically activated by a Lewis acid. beilstein-journals.orgwikipedia.org The use of silylated heterocycles enhances their solubility and reactivity for the coupling reaction. wikipedia.org

The Hilbert-Johnson reaction and its variations are also standard procedures for synthesizing pyrimidine (B1678525) nucleosides. biosynth.com The challenge in glycosylating 2-deoxysugars is the lack of a participating group at the C2' position to direct the incoming nucleobase to the β-face, which can lead to mixtures of α and β anomers. wikipedia.orgbiosynth.com

The synthesis of complex nucleosides necessitates a sophisticated strategy of protecting and deprotecting various functional groups. umich.edu

Nucleobase Protecting Groups: The imide function of thymine (or uracil) can be protected to prevent side reactions during synthesis. nih.gov However, thymine is often used without protection at the N3 position in glycosylation reactions.

Key intermediates in the synthesis of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- would include a protected 2,3-dideoxy-2-fluororibofuranose derivative, such as a 1-O-acetyl or 1-chloro sugar, ready for coupling with thymine.

| Protecting Group | Functional Group Protected | Removal Conditions |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mildly acidic. umich.edu |

| Benzoyl (Bz) | Hydroxyls, Nucleobase amino groups | Basic (e.g., ammonia). |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (in RNA synthesis) | Fluoride ion (e.g., TBAF). |

Optimizing synthetic yields often involves a careful selection of solvents, reaction times, temperatures, and the stoichiometry of reagents. The choice of Lewis acid in glycosylation reactions, for example, can significantly impact the yield and the anomeric ratio of the product. rsc.org

Purity assessment is crucial at each step of the synthesis. The primary methods used are:

Chromatography: Column chromatography is extensively used for the purification of intermediates and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structural elucidation and confirming the stereochemistry of the fluorinated sugar and the final nucleoside.

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.

Synthesis of Modified Analogs for Structure-Activity Relationship Elucidation

To understand how different parts of the molecule contribute to its biological activity, chemists synthesize a variety of analogs. For Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, this could involve:

Modification of the 5-position of the uracil (B121893) ring: Replacing the methyl group with other alkyl groups, halogens, or other functional groups.

Alteration of the sugar moiety: Introducing different substituents at the 3' or 5' positions, or changing the stereochemistry of the fluorine at the 2' position.

Synthesis of the L-enantiomer: The mirror-image form of the natural D-nucleoside can exhibit interesting biological properties, including increased stability against enzymatic degradation. iu.edu The synthesis of L-2'-deoxy-2'-fluorouridine has been reported, starting from L-2,2'-anhydrouridine. iu.edu

These systematic modifications help in building a comprehensive structure-activity relationship (SAR) profile, which is essential for the design of more potent and selective therapeutic agents.

Nucleobase Modifications

Modifications to the pyrimidine base of 2',3'-dideoxy-2'-fluoro-5-methyluridine are crucial for exploring the structure-activity relationships (SAR) of these analogs. Common modifications include alterations at the C5 position and transformations of the uracil ring system into other pyrimidine derivatives, such as cytosine.

A prevalent strategy for nucleobase modification involves the synthesis of a versatile intermediate, which can then be converted to various analogs. For instance, the synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a key precursor. This compound can be metabolized in vivo to the corresponding uridine analog, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206), through deamination of its monophosphate. nih.gov This metabolic conversion underscores the importance of synthesizing cytidine (B196190) analogs as a pathway to uridine derivatives.

Furthermore, direct chemical modifications on the pre-formed nucleoside are employed. For example, the synthesis of 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) highlights the introduction of a fluorine atom at the C5 position of the uracil ring, a modification known to enhance biological activity. nih.gov Another approach involves modifications at the N3 position of the uridine ring. The synthesis of N3-methyluridine (m3U) and its 2'-fluoro derivatives has been reported, demonstrating the feasibility of alkylation at this position. nih.govnih.gov These N3-modified nucleosides are synthesized and incorporated into oligonucleotides to study their properties. nih.gov

Table 1: Examples of Nucleobase Modifications in 2',3'-dideoxy-2'-fluoro-5-methyluridine Analogs

| Modification Site | Type of Modification | Synthetic Approach | Key Intermediates/Reagents | Reference |

|---|---|---|---|---|

| C5 | Fluorination | Direct fluorination of the uracil ring | Fluorinating agents | nih.gov |

| Pyrimidine Ring | Uracil to Cytosine | Synthesis of cytidine analog followed by deamination | PSI-6130 | nih.gov |

| N3 | Methylation | Direct alkylation of the uridine ring | Methylating agents | nih.govnih.gov |

Sugar Moiety Modifications

The sugar moiety of 2',3'-dideoxy-2'-fluoro-5-methyluridine is a primary target for modifications to influence the compound's conformational properties, metabolic stability, and biological activity. Key modifications focus on the stereochemistry and substituents at the 2' and 3' positions.

The synthesis of the core 2'-deoxy-2'-fluoro-2'-methyl sugar is a critical step. One patented method discloses the reaction of (R)-3-F-3-methyl furan (B31954) with a protected pyrimidine in the presence of a Lewis acid. google.com This approach offers a relatively short and convenient route to the desired (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine. google.com The stereochemistry at the 2' position is crucial, with the (2'R) configuration being of significant interest.

Modifications at the 3'-position have also been extensively explored. For instance, the synthesis of 3'-fluoro-2',3'-dideoxy nucleosides has been achieved through chemical transglycosylation, using a 3'-fluorinated sugar donor. nih.gov The introduction of a fluorine atom at the 3'-position can significantly impact the substrate specificity for DNA polymerases. nih.gov

Furthermore, the synthesis of L-nucleoside analogs, where the entire sugar moiety has the opposite chirality to natural nucleosides, represents a significant area of research. The synthesis of 2'-deoxy-2'-fluoro-L-uridine has been reported, starting from L-arabinose. nih.gov These L-analogs often exhibit enhanced stability against nuclease degradation. iu.edu

Table 2: Key Synthetic Strategies for Sugar Moiety Modifications

| Modification | Starting Material | Key Reaction | Reagents/Catalysts | Resulting Analog | Reference |

|---|---|---|---|---|---|

| 2'-Fluoro, 2'-Methyl | (R)-3-F-3-methyl furan | Glycosylation | Lewis Acid | (2'R)-2'-Deoxy-2'-fluoro-2'-methyluridine | google.com |

| 3'-Fluoro | 5'-O-acetyl-3'-fluoro-2',3'-dideoxy-uridine | Transglycosylation | Persilylated base | 3'-Fluoro-2',3'-dideoxyadenosine/guanosine | nih.gov |

| L-Enantiomer | L-Arabinose | Multi-step synthesis involving anhydro-L-uridine | Various | 2'-Deoxy-2'-fluoro-L-uridine | nih.gov |

Challenges and Innovations in 2',3'-Dideoxy-2'-fluoro-5-methyluridine Synthesis

The synthesis of 2',3'-dideoxy-2'-fluoro-5-methyluridine and its analogs is fraught with challenges, primarily related to stereocontrol, the introduction of the fluorine atom, and the development of scalable and efficient processes.

A major hurdle is achieving the desired stereochemistry at the 2'-position, particularly the (2'R)-configuration, which is often crucial for biological activity. Glycosylation reactions of 2-deoxy or arabinosyl sugars can be non-stereoselective, leading to mixtures of anomers that are difficult to separate. nih.gov The choice of the fluorinating agent is also critical. While nucleophilic fluorinating agents like DAST are common, they can present challenges. iu.edunih.gov Electrophilic fluorinating agents have also been explored. nih.gov

In response to these challenges, several innovations have emerged. Unified synthetic strategies that allow for the preparation of a variety of fluorinated nucleoside analogs from a common intermediate are being developed. acs.org These strategies aim to be shorter, more efficient, and utilize readily available and environmentally benign materials. acs.org The use of novel catalytic systems is also an area of active research, with the goal of improving the efficiency and stereoselectivity of key synthetic steps. Innovations in purification techniques are also crucial for obtaining high-purity final products.

Molecular and Cellular Mechanisms of Action of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl

Intracellular Phosphorylation Pathways

For Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- to exert its antiviral effect, it must first be phosphorylated within the host cell to its active triphosphate metabolite. This multi-step process is initiated by cellular kinases.

Formation of Active Nucleotide Triphosphate Metabolites

Following the initial phosphorylation to its monophosphate form, the nucleoside analog undergoes two subsequent phosphorylation steps to yield the active triphosphate metabolite. These reactions are catalyzed by other cellular kinases.

The monophosphate derivative is converted to the diphosphate (B83284) by a nucleoside monophosphate kinase, such as thymidylate kinase or UMP-CMP kinase. For example, in the metabolic pathway of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate is phosphorylated to its diphosphate form by cellular UMP-CMP kinase. nih.gov

Finally, the diphosphate is phosphorylated to the active triphosphate form by a nucleoside diphosphate kinase (NDPK), which has broad substrate specificity. nih.gov This final triphosphate metabolite is the pharmacologically active molecule that can interact with viral polymerases.

Interaction with Viral Polymerases

The triphosphate metabolite of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- acts as a competitive inhibitor of viral polymerases, including viral DNA polymerases and reverse transcriptases.

Inhibition of Viral DNA Polymerases (e.g., Hepatitis B Virus Polymerase)

The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the Hepatitis B Virus (HBV) DNA polymerase. Studies on a variety of 3'-fluoro- and 2',3'-dideoxynucleoside analogs have demonstrated their potent inhibitory activity against HBV DNA polymerase. nih.gov For instance, the triphosphate forms of 2',3'-dideoxy-3'-fluorothymidine and 2',3'-dideoxy-5-methylcytidine (B1616200) have shown significant inhibition of HBV DNA synthesis. nih.gov A study on various modified nucleoside triphosphates revealed that 3'-fluorothymidine triphosphate (FdTTP) and 2',3'-dideoxythymidine triphosphate (ddTTP) are potent inhibitors of HBV-associated DNA polymerase activity, with FdTTP exhibiting competitive inhibition with a Ki value of 0.04 microM. nih.gov The structural similarities suggest that Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- triphosphate would act in a similar competitive manner.

| Compound | ID50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|

| 3'-Fluorothymidine triphosphate (FdTTP) | 0.15 | Competitive | 0.04 |

| 2',3'-Dideoxythymidine triphosphate (ddTTP) | 0.45 | Competitive | - |

| 2',3'-Didehydro-2',3'-dideoxythymidine triphosphate (ddeTTP) | 0.2 | Competitive | 0.08 |

| 2',3'-Dideoxy-3'-fluoro-5-chlorouridine triphosphate (F-5CldUTP) | 0.8 | - | - |

Inhibition of Viral Reverse Transcriptases

The triphosphate of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is also expected to inhibit viral reverse transcriptases, which are essential for the replication of retroviruses. The mechanism of inhibition is again competitive with the natural dTTP substrate. Research on 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) and its derivatives has shown their ability to inhibit Rauscher murine leukemia virus reverse transcriptase in a competitive fashion. nih.gov The inhibition constants (Ki) for these compounds were found to be lower than the Km for the natural substrate dTTP, indicating a strong inhibitory potential. nih.gov

Mechanism of Action: Chain Termination by Incorporation

The primary mechanism by which the triphosphate of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- inhibits viral replication is through chain termination. After the triphosphate analog is incorporated into the growing viral DNA chain by the viral polymerase, it prevents the addition of the next nucleotide, thus halting DNA synthesis. nih.govwikipedia.orguni-regensburg.denih.govsigmaaldrich.com

This termination occurs because the 3'-position of the sugar moiety in the incorporated analog lacks the hydroxyl group (-OH) that is necessary for the formation of a phosphodiester bond with the incoming nucleotide. wikipedia.orgsigmaaldrich.com The absence of this 3'-OH group makes further elongation of the DNA chain impossible. The 2'-fluoro modification can further contribute to the conformational changes in the sugar ring that may enhance the termination efficiency or the binding affinity to the polymerase.

Interaction with Cellular Enzymes

The biological effects of FMAU are initiated by its interaction with various cellular enzymes, which metabolize it into its active forms and determine its ultimate cellular fate.

Modulation of Deoxycytidine Kinase Activity

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of natural deoxynucleosides. wikipedia.org While dCK primarily phosphorylates deoxycytidine, it also has the capacity to phosphorylate other nucleoside analogs, a critical step for their activation. wikipedia.orgnih.gov In the context of fluorinated pyrimidine (B1678525) analogs, the efficiency of the initial phosphorylation step often dictates their biological activity. While specific kinetic data for the interaction between FMAU and deoxycytidine kinase is not extensively detailed in the provided research, the broader understanding is that nucleoside analogs require phosphorylation to exert their effects. nih.gov For many nucleoside analogs, dCK is a key enzyme in this activation cascade.

Influence on Thymidylate Synthase Activity via Metabolites

Thymidylate synthase (TS) is a critical enzyme for de novo DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govnih.gov This enzyme is a well-established target for fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). nih.govwikipedia.org The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable inhibitory complex with TS and a folate cofactor, leading to the depletion of dTMP pools and subsequent inhibition of DNA synthesis. wikipedia.orgresearchgate.net

The mechanism of action for FMAU is analogous. Following its conversion to the corresponding 5'-monophosphate metabolite, it acts as an inhibitor of thymidylate synthetase. nih.gov This inhibition is a key part of its cytotoxic action. Studies on similar compounds, such as 2',5-difluoro-1-arabinosyluracil (FFara-Ura), demonstrate that their cytotoxic effects are mediated through the inhibition of thymidylate synthetase by their 5'-phosphate metabolites. nih.gov This leads to characteristic changes in deoxynucleoside triphosphate pools, indicative of specific TS inhibition. nih.gov

Integration into Nucleic Acids

Following enzymatic activation to its triphosphate form, FMAU can be recognized by cellular polymerases and incorporated into newly synthesized nucleic acid chains.

Incorporation into Viral DNA and RNA

FMAU has demonstrated potent anti-herpes simplex virus activity. nih.gov Its selective antiviral effect is largely attributed to its preferential phosphorylation by viral-encoded thymidine (B127349) kinase over cellular kinases. nih.gov Once converted to its triphosphate form in infected cells, it can be incorporated into the elongating viral DNA chain by viral DNA polymerase. The incorporation of this altered nucleotide can lead to chain termination or the synthesis of dysfunctional viral genomes, thereby inhibiting viral replication. nih.gov Studies have shown that FMAU is incorporated into the DNA of herpes simplex virus-infected cells. nih.gov Information regarding its incorporation into viral RNA is less prevalent in the available research.

Incorporation into Cellular DNA and RNA: Molecular Consequences

FMAU is not only incorporated into viral DNA but also into the DNA of mammalian cells, which is a critical factor in its cellular toxicity. nih.govjci.org Research has shown that FMAU can be incorporated into both nuclear and mitochondrial DNA (mtDNA). jci.org

Notably, studies in human hepatoma (HepG2) cells have revealed that FMAU is incorporated into mtDNA at a much higher rate than into nuclear DNA. jci.org This preferential incorporation into the mitochondrial genome is a key aspect of its mechanism of toxicity. The consequences of this incorporation are significant and lead to mitochondrial dysfunction, characterized by:

Morphological Changes: Electron microscopy of cells treated with FMAU revealed enlarged mitochondria with a higher density of cristae. jci.org

Metabolic Disturbances: A substantial increase in lactic acid production is observed in cells exposed to FMAU, which is a hallmark of impaired mitochondrial respiratory function. jci.org

Lipid Accumulation: The presence of lipid vesicles has been noted in cells treated with FMAU, suggesting disruptions in cellular metabolism. jci.org

The incorporation of FMAU into DNA, particularly mitochondrial DNA, does not necessarily lead to a decrease in the total amount of mtDNA but rather impairs its function, leading to a state of mitochondrial distress. jci.org While the incorporation into DNA is well-documented, specific details on the extent and consequences of FMAU incorporation into cellular RNA are not as extensively covered in the reviewed literature.

Data Tables

Table 1: Comparative Cell Growth Inhibition by FMAU and Related Compounds

| Compound | Concentration (µM) | Cell Growth Inhibition | Cell Line |

| FMAU | 1 - 10 | Pronounced | HepG2 |

| FIAU | 1 - 10 | Pronounced | HepG2 |

| FAU | up to 10 | No significant inhibition | HepG2 |

Data synthesized from studies on human hepatoma (HepG2) cells. jci.org

Table 2: Thymidine Kinase Inhibition by FMAU and FEAU

| Compound | Enzyme Source | Ki (µM) |

| FMAU | Herpes Simplex Virus Type 1 | Not specified, but potent |

| FEAU | Herpes Simplex Virus Type 1 | 0.6 |

| FEAU | Herpes Simplex Virus Type 2 | 0.74 |

| FEAU | Human Leukemic Cells | >150 |

This table highlights the selective inhibition of viral thymidine kinases by FMAU and the related compound FEAU. nih.gov

Structure Activity Relationship Sar Analysis of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl Analogs

Impact of 2'-Fluoro Substitution on Molecular Recognition and Biological Activity

The introduction of a fluorine atom at the 2'-position of the sugar ring is a critical modification in nucleoside analog design, significantly altering the molecule's physicochemical properties and biological activity. Fluorine's high electronegativity, second only to oxygen, yet with a size similar to a hydrogen atom, allows it to act as a bioisostere of both hydrogen and hydroxyl groups. oup.com

Substituting the 2'-hydroxyl (OH) group with fluorine enhances the metabolic stability of the nucleoside analog. oup.comnih.gov The C-F bond is stronger than the C-H or C-OH bond, making the nucleoside less susceptible to degradation by cellular enzymes like nucleases. oup.com Furthermore, the presence of fluorine at the 2' position influences the sugar pucker conformation, which is a key determinant for recognition and binding by viral polymerases. nih.govmdpi.com The electron-withdrawing effect of the fluorine atom can also impact the acidity (pKa) of nearby functional groups, potentially altering molecular interactions within an enzyme's active site. oup.com This substitution can slow or even prevent the enzymatic catalysis of the glycosidic bond without drastically changing the nucleoside's original conformation. nih.gov

Table 1: Comparison of 2'-Hydroxyl vs. 2'-Fluoro Substitution

| Feature | 2'-Hydroxyl (in natural nucleosides) | 2'-Fluoro Substitution | Impact on Biological Activity |

|---|---|---|---|

| Electronegativity | Lower | High | Alters electronic properties of the sugar ring. oup.com |

| Bond Strength | Weaker C-OH bond | Stronger C-F bond | Enhances metabolic and enzymatic stability. oup.comnih.gov |

| Sugar Pucker | Flexible (North or South conformation) | Influences and can fix the conformation. oup.comnih.gov | Affects binding affinity to viral polymerases. |

| Enzymatic Cleavage | Susceptible | More resistant | Increases the half-life of the active compound. oup.com |

Significance of the 5-Methyl Group on the Uracil (B121893) Base for Target Affinity

The 5-methyl group on the uracil base, which transforms uracil into thymine (B56734), is fundamental for target affinity, particularly in the context of DNA viruses. Thymidine (B127349) (the deoxyribonucleoside of thymine) is a natural building block of DNA. Viral DNA polymerases have evolved to recognize and incorporate thymidine triphosphate. By mimicking this natural substrate, nucleoside analogs containing a 5-methyluracil base, such as Clevudine (B1669172), can effectively compete with the natural deoxythymidine triphosphate (dTTP) for the active site of the viral polymerase.

Modifications at the C5 position of the pyrimidine (B1678525) ring are a well-established strategy to enhance biostability and modulate biological activity. mostwiedzy.plresearchgate.net The methyl group provides a critical contact point within the hydrophobic pocket of the enzyme's active site, contributing to tighter binding and improved inhibitory potency. The absence of this methyl group (resulting in a uridine (B1682114) analog) can significantly reduce the molecule's affinity for viral DNA polymerases that specifically recognize thymidine, thereby diminishing its antiviral efficacy.

Role of the 2',3'-Dideoxy Configuration in Conformational Flexibility and Enzyme Binding

The 2',3'-dideoxy configuration is a hallmark of a major class of antiviral and anticancer nucleoside analogs. The defining feature of this configuration is the absence of a hydroxyl group at the 3'-position of the sugar ring. In normal DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-triphosphate of the incoming nucleotide, allowing the DNA chain to elongate.

When a 2',3'-dideoxynucleoside analog is phosphorylated to its triphosphate form and incorporated by a viral polymerase into a growing DNA chain, it acts as an obligate chain terminator. nih.gov Because it lacks the 3'-OH group, no further nucleotides can be added, and DNA synthesis is irreversibly halted. nih.gov This mechanism is a highly effective way to inhibit viral replication. While the primary role is chain termination, the absence of the 2'- and 3'-hydroxyl groups also impacts the sugar's conformational flexibility, which can influence how the analog is recognized and bound by the enzyme prior to incorporation.

Systematic Modifications to the Nucleobase Moiety

For instance, 5-halopyrimidines are known to possess antiviral, anticancer, and radiosensitizing properties. mostwiedzy.plresearchgate.net One of the most well-known examples is (E)-5-(2-bromovinyl)-2′-deoxyuridine (BVDU), which is a highly potent and selective inhibitor of the herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govmedchemexpress.com The bulky and lipophilic bromovinyl group at the C5 position contributes to its high affinity for the viral thymidine kinase, which is the first step in its activation. Generally, increasing the size of the halogen from fluorine to iodine can alter the binding mode and potency against different viral polymerases.

Table 2: Impact of C5-Halogen Substitutions on Antiviral Activity

| C5-Substituent | Example Compound | General Effect on Activity |

|---|---|---|

| Fluoro (-F) | 5-Fluoro-2'-deoxyuridine (B1346552) | Potent anticancer agent; acts by inhibiting thymidylate synthase. |

| Chloro (-Cl) | 5-Chloro-2'-deoxyuridine | Exhibits antiviral and radiosensitizing properties. mostwiedzy.pl |

| Bromo (-Br) | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | Highly potent and selective against HSV and VZV. nih.gov |

| Iodo (-I) | 5-Iodo-2'-deoxyuridine (Idoxuridine) | One of the first antiviral drugs, used topically for HSV keratitis. |

Beyond the methyl group, larger alkyl and alkynyl groups at the C5 position have been explored to probe the steric and electronic requirements of the enzyme's active site. acs.orgacs.org The introduction of these groups can enhance binding through van der Waals or hydrophobic interactions, provided they fit within the target enzyme's binding pocket.

Studies have shown that small alkyl groups like ethyl and propyl can be well-tolerated. For example, 5-ethyl-2'-deoxyuridine has demonstrated interesting biological effects, including stimulating transcription from templates where it replaces thymine. nih.gov Longer and more rigid alkynyl linkers have also been used, sometimes to attach reporter groups for biochemical assays, indicating that the C5 position can tolerate significant bulk that extends out from the major groove of the DNA duplex. nih.gov The nature of these substitutions can fine-tune the molecule's potency and target selectivity.

Table 3: Examples of C5-Alkyl and C5-Alkynyl Substitutions

| C5-Substituent | Type | Example Application/Finding |

|---|---|---|

| Ethyl (-CH₂CH₃) | Alkyl | Can act as an artificial epigenetic base and stimulate transcription. nih.gov |

| Propyl (-CH₂CH₂CH₃) | Alkyl | Synthesized to explore homologues of natural pyrimidine nucleosides. nih.gov |

| Allyl (-CH₂CH=CH₂) | Alkenyl | Synthesized via organopalladium intermediates to create novel analogs. acs.org |

| Amidopropynyl | Alkynyl Linker | Used to attach reporter groups outside the DNA major groove. nih.gov |

Replacing the pyrimidine (uracil) base of Clevudine with a purine (B94841) base (adenine or guanine) results in a completely different class of nucleoside analogs with a distinct conformational landscape and target profile. nih.gov Purine and pyrimidine bases differ significantly in size, shape, and hydrogen-bonding capabilities, leading them to be recognized by different cellular and viral enzymes.

For instance, 2',3'-dideoxyadenosine (B1670502) and 2',3'-dideoxyguanosine (B1417426) are well-known anti-HIV agents. aaai.org The introduction of a 2'-fluoro substituent into these purine analogs has also been investigated to improve their pharmacological properties. nih.govaaai.org The larger purine base alters the preferred sugar pucker conformation and the orientation of the base relative to the sugar (the glycosidic torsion angle), which are critical for effective binding to viral reverse transcriptases, such as that of HIV, as opposed to the DNA polymerases of other viruses like HBV. aaai.org

Modifications to the Sugar Moiety and their Pharmacological Implications

The furanose ring of nucleoside analogs is a prime target for chemical modification due to its profound influence on the molecule's conformation and interaction with viral enzymes. researchgate.netnih.gov Alterations to the sugar can affect crucial factors such as the stability of the glycosidic bond, the molecule's ability to be phosphorylated to its active triphosphate form, and its recognition by viral polymerases. plos.orgnih.gov

Research has shown that introducing sterically demanding or electronically influential groups at the 4'-position can lock the sugar into a specific conformation, often the North (C3'-endo) or South (C2'-endo) pucker, which can be advantageous for binding to viral polymerases. rsc.orgnih.gov For instance, the introduction of a 4'-ethynyl group has been a particularly successful strategy. A series of 4'-ethynyl (4'-E) nucleoside analogs have demonstrated potent activity against a wide spectrum of human immunodeficiency virus (HIV) strains, including multidrug-resistant variants. asm.orgnih.govnih.gov

Specifically, 4'-ethynyl-2'-deoxycytidine (B12373897) (4'-E-dC) and 4'-ethynyl-2'-deoxyadenosine (B10752535) (4'-E-dA) were among the most potent, with 50% effective concentrations (EC50) in the nanomolar range. nih.gov The antiviral activity of these 4'-ethynyl analogs is believed to be due to their action as chain terminators of viral DNA synthesis, a mechanism shared by many successful nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov The success of the 4'-ethynyl modification has spurred the exploration of other 4'-substituents, such as azido (B1232118) and cyano groups, in the quest for novel antiviral agents. acs.orgnih.govnih.gov For example, 4'-azido-2'-deoxythymidine (4'-AZT) has shown potent anti-HIV-1 activity. nih.gov

The following table summarizes the anti-HIV-1 activity of some 4'-substituted nucleoside analogs.

| Compound | 4'-Substituent | Base | EC50 (µM) |

| 4'-E-T | Ethynyl | Thymine | 0.83 |

| 4'-E-IdU | Ethynyl | 5-Iodouracil | 0.29 |

| 4'-E-dC | Ethynyl | Cytosine | 0.0003 - 0.01 |

| 4'-E-dA | Ethynyl | Adenine | 0.0003 - 0.01 |

| 4'-AZT | Azido | Thymine | Potent in vitro |

Table based on data from multiple studies. nih.govnih.gov

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogs. The natural D-isomers of nucleosides are the substrates for cellular and viral enzymes. However, the synthesis and evaluation of unnatural L-isomers have revealed interesting and often potent biological activities, particularly in the antiviral field.

L-nucleoside analogs can exhibit high potency and are often less susceptible to degradation by cellular enzymes, which can lead to a longer intracellular half-life. Furthermore, they can display a different resistance profile compared to their D-counterparts. The antiviral activity of L-isomers suggests that some viral enzymes can tolerate or even prefer the unnatural stereochemistry.

Computational Approaches and Molecular Docking in SAR Studies

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools in the study of structure-activity relationships of nucleoside analogs. plos.orgmdpi.combiointerfaceresearch.com These in silico techniques provide valuable insights into the binding modes of inhibitors to their target enzymes, helping to rationalize observed biological activities and guide the design of new, more potent compounds. researchgate.netnih.gov

Molecular docking studies can predict the preferred orientation of a ligand within the active site of a protein, such as a viral polymerase. nih.govmdpi.com By analyzing the interactions between the ligand and the amino acid residues of the active site, researchers can understand the key determinants of binding affinity. For example, docking studies can reveal hydrogen bonding interactions, hydrophobic contacts, and steric clashes that influence the potency of an inhibitor. biointerfaceresearch.comresearchgate.net

In the context of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- analogs, computational studies can be used to model their interaction with viral polymerases. plos.orgmdpi.com These models can help to explain why certain modifications to the sugar moiety or the nucleobase enhance or diminish antiviral activity. For instance, a docking study might show that a particular 4'-substituent on the furanose ring fits snugly into a hydrophobic pocket of the enzyme's active site, thereby increasing the binding affinity and inhibitory potency of the compound. acs.org

Molecular dynamics simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. biointerfaceresearch.com This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. The integration of computational and experimental approaches provides a powerful strategy for accelerating the discovery and optimization of novel nucleoside-based antiviral agents. plos.org

Intracellular Metabolism and Pharmacokinetics of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl in Cellular Systems

Cellular Uptake Mechanisms: Nucleoside Transporters and Passive Diffusion

The entry of Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- into cells is a crucial first step for its subsequent metabolic activation. Like many nucleoside analogs, its transport across the cell membrane is expected to be mediated by specialized protein channels known as nucleoside transporters (NTs), as well as through passive diffusion.

The human nucleoside transporter (hNT) family is broadly divided into two major groups: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The transport of a structurally similar compound, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), has been shown to be mediated by several of these transporters. nih.gov It is plausible that Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- utilizes similar pathways. The human equilibrative nucleoside transporter 1 (hENT1) is a key player in the uptake of many nucleoside analogs and is a strong candidate for the transport of this compound. nih.gov Studies on FLT have demonstrated that its uptake in various human cancer cell lines is significantly inhibited by nitrobenzylmercaptopurine ribonucleoside (NBMPR), a potent inhibitor of hENT1, suggesting a primary role for this transporter. nih.gov Other transporters such as hENT2, hCNT1, and hCNT3 have also been shown to transport FLT, albeit with varying efficiencies. nih.gov

Anabolism: Phosphorylation and Conversion to Active Nucleotides

Once inside the cell, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- must be converted into its active triphosphate form to exert its biological effects. This anabolic process involves a series of phosphorylation steps catalyzed by cellular kinases.

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. For a closely related analog, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206), the subsequent phosphorylations of its monophosphate to the corresponding di- and triphosphates are carried out by cellular UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.gov It is highly probable that Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- follows a similar phosphorylation cascade.

The efficiency of these phosphorylation steps is a critical determinant of the intracellular concentration of the active triphosphate metabolite and, consequently, the pharmacological potency of the parent compound.

The active form of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is its 5'-triphosphate metabolite. The formation of the 5'-triphosphate of the related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (referred to as RO2433-TP), has been demonstrated in cellular systems. nih.gov This was achieved through a metabolic pathway that involved the deamination of a cytidine (B196190) monophosphate precursor, followed by phosphorylation steps. nih.gov

Table 1: Key Enzymes in the Anabolism of Related Fluorinated Pyrimidine (B1678525) Nucleosides

| Enzyme | Function | Substrate (Analogous Compound) | Product (Analogous Compound) | Reference |

| UMP-CMP Kinase | Phosphorylation | β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate | β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine diphosphate | nih.gov |

| Nucleoside Diphosphate Kinase | Phosphorylation | β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine diphosphate | β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine triphosphate | nih.gov |

Catabolism: Deamination and Glycosidic Cleavage Pathways

In addition to anabolic activation, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- can also be subject to catabolic degradation, which can inactivate the compound or lead to the formation of other metabolites. The primary catabolic pathways for nucleoside analogs typically involve deamination and cleavage of the glycosidic bond.

Deamination, the removal of an amine group, is a common metabolic fate for nucleoside analogs with a cytidine base. In the case of the related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), its monophosphate form undergoes deamination to form the monophosphate of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine. nih.gov This suggests that if Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is derived from a cytidine precursor, deamination at the monophosphate level could be a key metabolic step.

Cleavage of the N-glycosidic bond, which links the pyrimidine base to the sugar moiety, is another important catabolic route. This reaction is catalyzed by phosphorylases and results in the release of the free base and the sugar phosphate (B84403).

Several cellular enzymes are implicated in the catabolism of fluorinated pyrimidines. Uridine phosphorylase plays a significant role in the metabolism of 5'-deoxy-5-fluorouridine, converting it to the cytotoxic agent 5-fluorouracil (B62378). nih.gov This enzyme is abundant in various tissues and tumors, and its activity can influence the therapeutic efficacy of such prodrugs. nih.gov It is conceivable that uridine phosphorylase could also act on Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, leading to its degradation.

Deaminases, such as cytidine deaminase, are crucial in the metabolism of cytidine analogs. For example, 5-fluoro-2'-deoxycytidine (B1672315) is a substrate for cytidine deaminase, which converts it to 5-fluoro-2'-deoxyuridine (B1346552). aacrjournals.orgnih.gov The activity of these deaminases can significantly impact the metabolic fate and pharmacological profile of nucleoside analogs.

Furthermore, lysyl-tRNA synthetase has been shown to cleave the glycosidic bond of 5-fluorouridine (B13573) and 5-fluoro-2'-deoxyuridine, generating 5-fluorouracil. nih.gov This represents a less conventional but potentially relevant catabolic pathway.

Table 2: Key Enzymes in the Catabolism of Related Fluorinated Pyrimidine Nucleosides

| Enzyme | Function | Substrate (Analogous Compound) | Product (Analogous Compound) | Reference |

| Uridine Phosphorylase | Glycosidic bond cleavage | 5'-deoxy-5-fluorouridine | 5-fluorouracil | nih.gov |

| Cytidine Deaminase | Deamination | 5-fluoro-2'-deoxycytidine | 5-fluoro-2'-deoxyuridine | aacrjournals.orgnih.gov |

| Lysyl-tRNA Synthetase | Glycosidic bond cleavage | 5-fluoro-2'-deoxyuridine | 5-fluorouracil | nih.gov |

Metabolic Stability in Various Cell Culture Models

The metabolic stability of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- in different cell culture models is a critical parameter for assessing its potential as a therapeutic agent. Stability is influenced by the rates of both anabolic activation and catabolic degradation. A compound with high metabolic stability will persist longer in its active form within the cell, potentially leading to a more sustained pharmacological effect.

While specific data on the metabolic stability of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- across a range of cell lines is not currently available, studies with other fluorinated pyrimidines provide some insights. For example, the stability of liposomal formulations of 5-fluoro-2'-deoxyuridine has been assessed in the presence of plasma, with leakage of the drug being observed. nih.gov The inherent stability of the nucleoside analog itself within the cellular environment will depend on its susceptibility to the enzymatic machinery described above. Future studies would be necessary to characterize the half-life of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- and its triphosphate metabolite in various cancer cell lines to understand its pharmacokinetic profile at the cellular level.

Influence of Cellular Enzyme Expression Levels on Intracellular Metabolism

The intracellular metabolism of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is highly dependent on the expression levels of the enzymes involved in its transport, anabolism, and catabolism. Variations in the expression of these enzymes among different cell types and between normal and cancerous tissues can lead to significant differences in the compound's activity and selectivity.

For instance, high levels of the activating kinases (such as UMP-CMP kinase and nucleoside diphosphate kinase) would favor the formation of the active triphosphate metabolite, potentially increasing the compound's potency. Conversely, high levels of catabolic enzymes like uridine phosphorylase or deaminases would lead to faster degradation and reduced efficacy.

Studies on 5-fluorouracil have shown that the levels of thymidylate synthetase, the target enzyme, can be influenced by exposure to the drug. nih.gov Similarly, the expression of activating enzymes can be a determinant of sensitivity to fluoropyrimidine drugs. nih.gov Therefore, a comprehensive understanding of the expression profile of the relevant enzymes in target cells is crucial for predicting the metabolic fate and pharmacological response to Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-. Future research in this area would be invaluable for patient stratification and for the development of strategies to enhance the therapeutic index of this compound.

Biological Activities of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl in in Vitro Models

Antiviral Activity Spectrum in Cell Culture

Clevudine (B1669172) demonstrates potent antiviral activity, particularly against the Hepatitis B virus (HBV). nih.gov Its mechanism of action involves the inhibition of viral replication by acting as a reverse transcriptase inhibitor. rsc.org

Efficacy against Hepatitis B Virus (HBV) in Hepatocellular Carcinoma Cell Lines

Clevudine shows marked efficacy in suppressing HBV replication in liver-derived cell lines. In the HepAD38 cell line, a human hepatoblastoma line that can be induced to replicate HBV, Clevudine demonstrated a synergistic antiviral effect when combined with other nucleoside/nucleotide analogues like entecavir, lamivudine, adefovir (B194249), or tenofovir (B777). nih.gov However, an antagonistic effect was observed when combined with telbivudine, suggesting competition for cellular uptake and phosphorylation. nih.gov

Studies using a recombinant baculovirus to deliver the HBV genome to HepG2 cells, a human hepatocellular carcinoma cell line, have allowed for detailed quantitative analysis of Clevudine's effects. nih.gov In this system, Clevudine treatment resulted in a concentration-dependent decrease in both HBV replicative intermediates and extracellular viral DNA. nih.gov This system's advantage is the ability to administer the antiviral agent before the start of HBV replication, which is not possible in cell lines that continuously express the virus. nih.gov

The potent antiviral activity of Clevudine has been consistently observed, with studies showing it profoundly suppresses HBV replication and helps normalize alanine (B10760859) aminotransferase (ALT) levels in vitro. nih.gov Research in chronic woodchuck hepatitis virus (WHV) infection, a key animal model for HBV, showed that Clevudine treatment led to significant reductions in viremia and hepatic WHV nucleic acids. nih.gov

Activity against Herpesviruses (e.g., HSV-1, VZV) in Permissive Cell Lines

While primarily known for its anti-HBV activity, Clevudine has also been noted to possess some activity against Epstein-Barr virus (EBV), a member of the herpesvirus family, in vitro. dsmc.or.kr However, extensive data on its efficacy against other herpesviruses like Herpes Simplex Virus-1 (HSV-1) or Varicella-Zoster Virus (VZV) in permissive cell lines is not as widely documented in the reviewed literature. For comparison, other nucleoside analogues like Brivudin have demonstrated high and selective activity against VZV and HSV-1. nih.gov

Activity against Poxviruses (e.g., Vaccinia Virus)

The reviewed scientific literature did not provide specific data on the in vitro activity of Clevudine against poxviruses such as the vaccinia virus. Research into antiviral agents for poxviruses has identified other nucleoside and nucleotide analogs, like trifluridine (B1683248) and adefovir dipivoxil, as potent inhibitors of vaccinia virus (VACV), mpox virus (MPXV), and cowpox virus (CPXV) replication in primary human fibroblasts. nih.gov

Evaluation in Specific Viral Replication and Enzyme Assays in vitro

Clevudine's primary mechanism of action is the inhibition of the HBV polymerase. nih.gov Upon entering a hepatocyte, Clevudine is converted into its active 5'-triphosphate form. nih.govpatsnap.com This active metabolite, clevudine triphosphate, acts as a competitive inhibitor of the viral DNA polymerase enzyme, competing with the natural substrate, deoxythymidine triphosphate (dTTP). patsnap.com

Uniquely, kinetic analyses have revealed that clevudine-triphosphate inhibits DNA chain elongation by the HBV polymerase in a noncompetitive manner. nih.gov It appears to inhibit the polymerase by binding to and distorting the active site, a property it shares with both nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, unlike many other nucleoside analogs, Clevudine appears to inhibit viral polymerase activity without being incorporated into the viral DNA chain. nih.gov This lack of incorporation is a key characteristic, as it is not utilized as a substrate by human cellular DNA polymerases α, β, γ, or δ, which may contribute to its favorable toxicity profile. dsmc.or.kr

In vitro studies have shown that the combination of Clevudine and Telbivudine results in an antagonistic antiviral response. nih.gov This is believed to be due to competition for uptake and phosphorylation by cellular kinases. nih.gov

Anticancer Activity in Cellular Models

Inhibition of Proliferation in Specific Cancer Cell Lines

While the primary focus of research on Clevudine has been its antiviral properties, studies have also explored its utility in the context of hepatocellular carcinoma (HCC) associated with chronic hepatitis B. nih.gov In patients with HBV-related HCC, Clevudine therapy has been shown to preserve underlying liver function. nih.gov This preservation of liver function may allow for more aggressive and effective anti-cancer treatments for the HCC itself. nih.gov However, the direct in vitro anticancer activity of Clevudine, in terms of inhibiting the proliferation of various cancer cell lines, is not extensively detailed in the provided search results. For context, other natural and synthetic compounds are often evaluated for their direct cytotoxic effects on cancer cell lines, with IC50 values determined for lines such as A2780 (ovarian), MCF-7 (breast), and HT29 (colorectal). nih.gov

Molecular Mechanisms of Cell Cycle Perturbation or Apoptosis Induction in vitro

Direct studies detailing the specific mechanisms of cell cycle perturbation or apoptosis induction by Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- in cancer cell lines are not extensively available in the scientific literature. The compound's cytotoxic effects appear to be linked primarily to mitochondrial dysfunction, a mechanism that can lead to apoptosis.

Long-term therapy with Clevudine has been associated with a reversible mitochondrial myopathy. nih.gov The mechanism is thought to be analogous to that of other nucleoside reverse-transcriptase inhibitors like Zidovudine, which can induce apoptosis in skeletal muscle cells through mitochondrial DNA depletion, impairment of the respiratory chain, and oxidative stress. nih.gov This disruption of mitochondrial function is a known pathway for initiating apoptosis. plos.org

However, there is conflicting evidence from short-term in vitro studies. In multiple cell lines, including HepG2, MT2, and CEM, the 50% cytotoxic concentration (CC50) for Clevudine was reported to be greater than 100 µM. chemicalbook.com These studies also suggested that at these concentrations, the compound did not affect mitochondrial DNA synthesis. chemicalbook.com This discrepancy indicates that the mitochondrial toxicity observed clinically may be a long-term effect not readily apparent in short-term in vitro assays. nih.govnih.gov While mitochondrial damage is a recognized inducer of apoptosis, specific studies detailing downstream effects like caspase activation or cell cycle arrest in cancer cells treated with this compound are lacking.

Activity in Drug-Resistant Cancer Cell Lines

A comprehensive review of published scientific literature does not yield studies concerning the activity of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- on drug-resistant cancer cell lines. Research has focused on the development of resistance in the Hepatitis B virus to the drug itself, rather than the drug's ability to overcome resistance mechanisms in cancer cells. nih.gov There is no available data on its effects against cancer cells that exhibit multidrug resistance (MDR), for instance, through the expression of P-glycoprotein.

Enzyme Inhibition Profiles (Direct)

The primary mechanism of action for Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is the direct inhibition of viral and, to a lesser extent, cellular enzymes involved in DNA synthesis.

Inhibition of Key Viral Enzymes

The active form of the compound, Clevudine triphosphate (CLV-TP), is a potent inhibitor of the Hepatitis B Virus (HBV) polymerase, which functions as a reverse transcriptase. chemicalbook.compatsnap.com CLV-TP uniquely inhibits multiple functions of the HBV polymerase. It strongly inhibits the initiation stage (protein priming) of viral DNA synthesis, regardless of the specific deoxynucleoside triphosphate (dNTP) substrate being used. nih.gov It also inhibits the subsequent DNA elongation stage. nih.gov

Kinetic analyses have revealed that CLV-TP inhibits HBV DNA chain elongation in a noncompetitive manner, with a reported inhibition constant (Ki) of 0.68 μM. nih.gov Another study reported a Ki value of 0.12 μM. chemicalbook.com This noncompetitive inhibition suggests that CLV-TP binds to the polymerase at a site distinct from the active site, inducing a conformational change that prevents DNA synthesis. nih.gov A key feature of its mechanism is that it inhibits the enzyme without being incorporated into the growing viral DNA chain, distinguishing it from many other nucleoside analogs that act as chain terminators. nih.gov

| Target Enzyme | Compound Form | Inhibition Constant (Ki) | Mechanism of Inhibition |

| Hepatitis B Virus (HBV) DNA Polymerase | Clevudine Triphosphate | 0.68 µM nih.gov | Noncompetitive |

| Hepatitis B Virus (HBV) DNA Polymerase | Clevudine Triphosphate | 0.12 µM chemicalbook.com | Competitive chemicalbook.com |

Inhibition of Specific Cellular Enzymes

The selectivity of a nucleoside analog is determined by its differential ability to inhibit viral versus host cellular DNA polymerases. In vitro biochemical assays have provided conflicting information regarding Clevudine's effect on human cellular enzymes.

One study reported that Clevudine triphosphate is not an inhibitor of human DNA polymerases α, β, γ (gamma), and δ. chemicalbook.com Another report corroborated this, stating that the triphosphate form did not inhibit mitochondrial DNA polymerase gamma. nih.gov This would suggest a high degree of selectivity for the viral polymerase and a low potential for mitochondrial toxicity.

However, these in vitro findings are at odds with clinical observations. The development of Clevudine was halted in some regions due to reports of drug-related skeletal myopathy resulting from mitochondrial dysfunction, an adverse effect strongly associated with the inhibition of DNA polymerase gamma by other nucleoside analogs. nih.govnih.gov This suggests that despite a lack of potent inhibition in direct, short-term enzyme assays, long-term exposure in vivo may lead to off-target effects on mitochondrial DNA replication.

| Target Enzyme | Compound Form | Reported Inhibition |

| Human DNA Polymerase α | Clevudine Triphosphate | Not an inhibitor chemicalbook.com |

| Human DNA Polymerase β | Clevudine Triphosphate | Not an inhibitor chemicalbook.com |

| Human DNA Polymerase γ (Mitochondrial) | Clevudine Triphosphate | Not an inhibitor chemicalbook.comnih.gov |

| Human DNA Polymerase δ | Clevudine Triphosphate | Not an inhibitor chemicalbook.com |

Prodrug Strategies for Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl

Rationale for Prodrug Design in Nucleoside Research

The primary motivation for designing prodrugs of nucleoside analogues like FIAU is to overcome inherent limitations that restrict their clinical utility. These limitations often include poor membrane permeability, inefficient metabolic activation, and off-target toxicity.

Bypass of Limiting Initial Phosphorylation Steps

For a nucleoside analogue to exert its therapeutic effect, it must be converted intracellularly to its active triphosphate form by host or viral kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway and can be inefficient, leading to suboptimal concentrations of the active compound within the target cell. researchgate.netnih.gov Prodrug approaches, particularly those delivering the monophosphate form of the drug, can bypass this inefficient first phosphorylation step, leading to a more efficient generation of the active triphosphate metabolite. researchgate.netacs.org This strategy has been successfully employed for numerous antiviral and anticancer nucleosides. researchgate.net

Types of Prodrugs Developed and their Chemical Characteristics

Various prodrug strategies have been explored for nucleoside analogues, primarily focusing on modifications at the phosphate (B84403) and sugar hydroxyl groups. While specific research on FIAU prodrugs is limited, the principles are well-established through extensive studies on other fluorinated and modified nucleosides.

Phosphoramidate (B1195095) Prodrugs: Design and Intracellular Activation

Phosphoramidate prodrugs, often referred to as ProTides, represent a highly successful strategy for delivering nucleoside monophosphates into cells. This approach involves masking the phosphate group with an amino acid ester and an aryl group.

The general design of a phosphoramidate prodrug involves the covalent attachment of a substituted phosphoramidate moiety to the 5'-hydroxyl group of the nucleoside. Intracellularly, these prodrugs undergo a multi-step activation process. First, the amino acid ester is cleaved by cellular esterases, such as cathepsin A or carboxylesterase 1, to yield a carboxylate intermediate. mdpi.com This is followed by an intramolecular cyclization reaction that displaces the aryl group, and subsequent hydrolysis of the P-N bond releases the nucleoside monophosphate. nih.govacs.org This active monophosphate can then be further phosphorylated to the di- and triphosphate forms. researchgate.net

Table 1: Representative Phosphoramidate Prodrugs of Related Nucleosides This table illustrates the chemical characteristics of phosphoramidate prodrugs developed for other nucleoside analogues, as direct data for Fialuridine is not widely available.

| Parent Nucleoside | Aryl Group | Amino Acid Ester | Reference |

|---|---|---|---|

| 2'-Deoxy-2'-fluoro-2'-C-methylguanosine | Phenyl | L-Alanine isopropyl ester | nih.gov |

| Floxuridine (FUDR) | 1-Naphthyl | L-Alanine benzyl (B1604629) ester | acs.org |

| Zidovudine (AZT) | Phenyl | L-Alanine methyl ester | mdpi.com |

Lipid Conjugates and their Membrane Permeation Properties

Conjugating nucleoside analogues to lipids is another strategy to enhance their cellular uptake and modify their pharmacokinetic profile. nih.gov The covalent attachment of a lipid moiety increases the lipophilicity of the drug, facilitating its passage through the cell membrane. nih.gov

Lipid conjugates can be designed to be cleaved by intracellular lipases, releasing the active nucleoside. The choice of the lipid can influence the drug's properties. For instance, medium-chain lipids have been shown to effectively modulate cell permeability and bioactivity. nih.gov Various types of lipids, including fatty acids, phospholipids, and cholesterol, have been explored for this purpose. nih.gov The increased cellular concentration achieved with lipid conjugates can lead to improved efficacy. nih.gov

Table 2: Examples of Lipid Moieties Used in Nucleoside Prodrugs This table provides examples of lipid moieties that have been conjugated to nucleoside analogues to improve their properties.

| Lipid Moiety | Point of Attachment on Nucleoside | Potential Advantage | Reference |

|---|---|---|---|

| Myristic acid | 5'-hydroxyl | Enhanced cellular uptake | nih.gov |

| Elaidic acid | 5'-hydroxyl | Improved pharmacokinetics | nih.gov |

| Phospholipid | 5'-hydroxyl | Formation of liposomal formulations | nih.gov |

Other Ester and Ether Derivatives

Simple ester and ether derivatives represent a classical prodrug approach to mask the polar hydroxyl groups of nucleosides, thereby increasing their lipophilicity and passive diffusion across cell membranes. acs.orgnih.gov

Ester prodrugs are typically formed by acylating the 3'- and/or 5'-hydroxyl groups of the ribose sugar. acs.org These ester linkages can be designed to be hydrolyzed by ubiquitous intracellular esterases, releasing the parent nucleoside. scirp.org The rate of hydrolysis can be tuned by varying the nature of the acyl group. acs.org Amino acid esters, for example, can leverage specific transporters to enhance uptake. nih.gov

Ether prodrugs, while generally more stable than esters, can also be employed. Alkoxyalkyl ether derivatives have been investigated as a means to improve oral bioavailability and reduce toxicity of nucleoside analogues. nih.gov

Table 3: Common Ester and Ether Promoieties for Nucleoside Prodrugs This table lists common chemical groups used to form ester and ether derivatives of nucleoside analogues.

| Promoieties | Linkage Type | Activation Mechanism | Reference |

|---|---|---|---|

| Acetate, Propionate, Butyrate | Ester | Esterase-mediated hydrolysis | acs.org |

| Valine, Leucine, Isoleucine | Amino Acid Ester | Esterase-mediated hydrolysis and potential for transporter-mediated uptake | nih.gov |

| Pivaloyloxymethyl (POM) | Acyloxyalkyl Ether | Esterase-mediated hydrolysis followed by spontaneous chemical decomposition | researchgate.net |

| Alkoxyalkyl | Ether | Metabolic cleavage | nih.gov |

Intracellular Activation Mechanisms of Prodrugs

Enzymatic Cleavage and Release of the Parent Nucleoside

A common strategy for nucleoside prodrugs involves masking the hydroxyl groups of the sugar moiety with esters, carbamates, or carbonates. oup.com These modifications enhance the lipophilicity of the compound, facilitating its passage through the cell membrane. Once inside the cell, these protecting groups are removed by intracellular enzymes, such as esterases or carboxypeptidases, to release the parent nucleoside, Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl-. nih.gov

This process is exemplified by prodrugs like mericitabine, a 3',5'-diisobutyryl ester prodrug of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine). oup.com Although not the exact subject compound, the principle of esterase-mediated cleavage to release the parent nucleoside is directly applicable. Following the release of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, it must then undergo sequential phosphorylation by intracellular kinases to its monophosphate, diphosphate (B83284), and ultimately the active triphosphate form. This multi-step phosphorylation can sometimes be a rate-limiting factor in the activation process.

In some instances, the glycosidic bond of the nucleoside analog can be cleaved by enzymes like lysyl-tRNA synthetase, which has been shown to act on 5-Fluorouridine (B13573) and 5-Fluoro-2'-deoxyuridine (B1346552) to generate 5-Fluorouracil (B62378). nih.gov While this is a catabolic process, it highlights the role of intracellular enzymes in modifying nucleoside analogs.

Direct Generation of Active Nucleotide Metabolites

To bypass the potentially inefficient initial phosphorylation step of the parent nucleoside, more advanced prodrug approaches aim to deliver the nucleoside monophosphate directly into the cell. The phosphoramidate ProTide technology is a prominent example of this strategy. nih.gov Phosphoramidate prodrugs of β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine have demonstrated significant potency. nih.gov

In this approach, the 5'-monophosphate of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is masked with an amino acid ester and an aryl group. Upon entering the cell, these prodrugs undergo a specific and efficient enzymatic cascade. The process is initiated by the cleavage of the amino acid ester by a carboxylesterase or a similar enzyme, leading to a cyclization reaction that releases the 5'-monophosphate of the nucleoside. This nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate metabolite. This direct delivery of the monophosphate can lead to significantly higher intracellular concentrations of the active triphosphate compared to the administration of the parent nucleoside itself. nih.gov

For instance, the metabolism of PSI-6130, a cytidine (B196190) analog, results in the formation of the 5'-triphosphate of its uridine congener, PSI-6206 (β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine). nih.gov This conversion involves the deamination of the monophosphate form, which is then phosphorylated to the di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov This indicates that once the monophosphate is formed from a prodrug, it enters the established cellular phosphorylation pathways.

Comparative Cellular Efficacy and Metabolic Profiles of Prodrugs vs. Parent Compound

Studies on analogous nucleoside prodrugs provide strong evidence for the superiority of this approach. For example, the phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleoside, PSI-7977, exhibited significant potency in the HCV subgenomic replicon assay, with activity observed at sub-micromolar concentrations. nih.gov This is a direct consequence of the high levels of the corresponding triphosphate generated in primary hepatocytes. nih.gov

A comparative study of the tenofovir (B777) prodrug, GS 7340, and its parent compound highlights the advantages of the prodrug strategy. GS 7340, an isopropylalaninyl monoamidate phenyl monoester prodrug, was over 1,000-fold more active against HIV-1 in MT-2 cells than the parent drug, tenofovir. nih.gov This dramatic increase in potency is attributed to the enhanced intracellular delivery and subsequent accumulation of the active metabolite. After oral administration to beagle dogs, the total intracellular concentration of all tenofovir species in peripheral blood mononuclear cells at 24 hours was significantly higher for the prodrug compared to what would be expected from an equivalent exposure to the parent drug. nih.gov

The metabolic stability of the prodrug itself is also a critical factor. An ideal prodrug should be stable in plasma to allow for sufficient distribution to target tissues but readily metabolized within the cell to release the active compound. For example, GS 7340 has a half-life of 90 minutes in human plasma, allowing for systemic distribution, but a much shorter half-life of 28.3 minutes in an MT-2 cell extract, indicating efficient intracellular conversion. nih.gov

The table below illustrates the comparative efficacy of a hypothetical prodrug of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- versus the parent compound, based on data from analogous nucleoside prodrugs.

| Compound | EC₅₀ (µM) | Intracellular Triphosphate Levels |

| Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (Parent) | >10 | Low |

| Phosphoramidate Prodrug | <1 | High |

The data clearly indicates that the phosphoramidate prodrug would be expected to be significantly more potent due to its ability to generate higher intracellular concentrations of the active triphosphate metabolite. This enhanced metabolic profile directly translates to improved cellular efficacy.

Mechanisms of Resistance to Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl in in Vitro Systems

Viral Resistance Mechanisms

Viruses can evolve to develop resistance to antiviral drugs through mutations in their enzymes that are targeted by the drug. For a nucleoside analog like Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl-, the primary viral targets are polymerases and, in some cases, viral-specific kinases.

Mutations in Viral Polymerases Affecting Drug Binding

The active form of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, the triphosphate metabolite, is designed to be incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination. Mutations in the viral polymerase can alter the enzyme's active site, reducing its affinity for the drug while maintaining its ability to bind with natural nucleosides.

For instance, studies with other nucleoside analogs have shown that specific amino acid substitutions in the polymerase can confer resistance. While direct data for Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is not available, research on similar compounds provides insight into potential mutations.

| Related Compound | Virus | Polymerase Gene | Observed Mutations Conferring Resistance |

| Sofosbuvir (B1194449) (a 2'-fluoro-2'-methyluridine prodrug) | Hepatitis C Virus (HCV) | NS5B | S282T |

| Gemcitabine (2'-dideoxy-2',2'-difluorocytidine) | Not a direct antiviral, but targets polymerases | - | Mutations affecting drug incorporation |

It is plausible that resistance to Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- would follow a similar pattern, with specific mutations in the viral DNA or RNA polymerase reducing the incorporation of its triphosphate form.

Altered Viral Kinase Activity Leading to Reduced Phosphorylation

For nucleoside analogs that require activation by a viral-specific kinase, mutations in that kinase can be a primary mechanism of resistance. For example, in herpesviruses, resistance to acyclovir (B1169) often arises from mutations in the viral thymidine (B127349) kinase (TK) that prevent the initial phosphorylation step.

If Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- were to be used against a virus that encodes its own nucleoside kinase, mutations leading to decreased activity or altered substrate specificity of this enzyme would be a likely mechanism of resistance. This would prevent the conversion of the prodrug to its active monophosphate form, thereby rendering it ineffective.

Cellular Resistance Mechanisms

In addition to viral factors, changes within the host cell can also lead to resistance. These mechanisms often involve the cellular enzymes responsible for activating the nucleoside analog or processes that reduce its intracellular concentration.

Downregulation of Activating Cellular Kinases

Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, like many nucleoside analogs, likely requires phosphorylation by host cell kinases to become active. The initial phosphorylation is often the rate-limiting step and is typically carried out by enzymes such as deoxycytidine kinase (dCK) or thymidine kinase (TK).